As a building block for polymers: NPDA can be used as a building block for the synthesis of various polymers, including polyamides, polyurethanes, and polyimines. These polymers possess valuable properties like heat resistance, chemical resistance, and mechanical strength, making them suitable for diverse applications in engineering and materials science [].
Preparation of chelating agents: NPDA can be used in the preparation of chelating agents, which are molecules that can form complexes with metal ions. These chelating agents find applications in various fields, such as separation science, catalysis, and medicine [].
Medicinal Chemistry:
Drug discovery and development: NPDA has been explored for its potential use in drug discovery and development. Its diamine structure allows for the attachment of various functional groups, potentially leading to the creation of novel drugs with diverse therapeutic activities [].
Drug delivery systems: NPDA is being investigated for its potential use in the development of drug delivery systems. Its properties, such as its solubility and ability to form complexes with other molecules, make it a promising candidate for delivering drugs to specific targets in the body [].
Material Science:
Development of new catalysts: NPDA can be used as a ligand in the development of new catalysts. These catalysts can be employed in various reactions, such as polymerization reactions, and can potentially improve reaction efficiency and selectivity [].
Design of functional materials: NPDA's ability to form hydrogen bonds and coordinate with metal ions makes it a potential candidate for the design of functional materials with specific properties, such as conductivity, magnetism, and self-assembly behavior [].
NPDA has a linear structure with two primary amine groups (NH2) attached to the central carbon atom (C). Two methyl groups (CH3) are also bonded to the same central carbon. This structure can be represented by the following chemical formula:
H2N-CH2-C(CH3)2-CH2-NH2
Key features of the molecule include:
Two primary amine groups: These electron-donating groups can participate in various reactions, including acid-base reactions and nucleophilic substitutions.
Central carbon with two methyl groups: The steric hindrance caused by the methyl groups can influence the reactivity of the amine groups.
Chemical Reactions Analysis
Synthesis
NPDA can be synthesized through several methods, including the reductive amination of 2,2-dimethyl-1,3-propanediol [].
Balanced chemical equation for the reductive amination:
NPDA can undergo various condensation reactions with aldehydes and ketones to form imines and enamines, respectively. It can also react with diisocyanates to form polyureas, which are important polymers [].
NPDA's mechanism of action depends on the specific application. As a diamine, it can act as a chelating agent by forming complexes with metal ions. The steric hindrance around the central carbon atom may influence the binding properties of these complexes [].
Aggregated GHS information provided by 131 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H226 (29.77%): Flammable liquid and vapor [Warning Flammable liquids]; H302 (65.65%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (65.65%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H317 (65.65%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H318 (66.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Flammable;Corrosive;Irritant
Other CAS
7328-91-8
Wikipedia
2,2-Dimethyl-1,3-propylenediamine
General Manufacturing Information
1,3-Propanediamine, 2,2-dimethyl-: ACTIVE
Dates
Modify: 2023-08-15
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